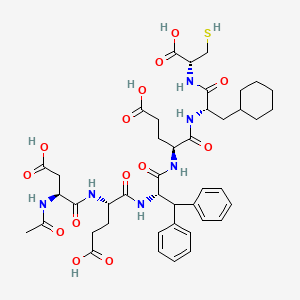

AcAsp-Glu-Dif-Glu-Cha-Cys

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de AcAsp-Glu-Dif-Glu-Cha-Cys implique plusieurs étapes, y compris le couplage des acides aminés et la formation de liaisons peptidiques. La voie de synthèse commence généralement par la protection des groupes fonctionnels, suivie de l'addition séquentielle d'acides aminés. Les conditions de réaction impliquent souvent l'utilisation de réactifs de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques . Les méthodes de production industrielle peuvent impliquer des techniques de synthèse peptidique en phase solide (SPPS) pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

AcAsp-Glu-Dif-Glu-Cha-Cys subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

AcAsp-Glu-Dif-Glu-Cha-Cys a été largement étudié pour ses applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques. En biologie et en médecine, il est étudié pour son potentiel en tant qu'agent thérapeutique contre le virus de l'hépatite C . La capacité du composé à inhiber la protéase NS3 en fait un outil précieux dans la recherche antivirale .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la protéase NS3 du virus de l'hépatite C. Cette enzyme est essentielle à la réplication du virus, et son inhibition perturbe le cycle de vie viral. Le composé se lie au site actif de la protéase, empêchant le clivage des polyprotéines virales et inhibant ainsi la réplication virale . Les cibles moléculaires et les voies impliquées comprennent la protéase NS3 et la machinerie de réplication virale associée .

Mécanisme D'action

The mechanism of action of AcAsp-Glu-Dif-Glu-Cha-Cys involves the inhibition of the hepatitis C virus NS3 protease. This enzyme is essential for the replication of the virus, and its inhibition disrupts the viral life cycle. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the NS3 protease and related viral replication machinery .

Comparaison Avec Des Composés Similaires

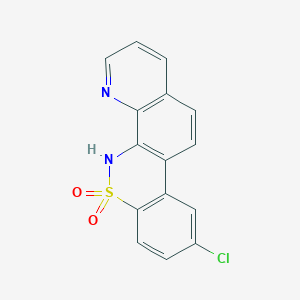

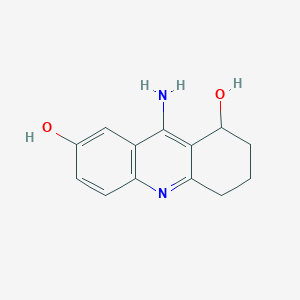

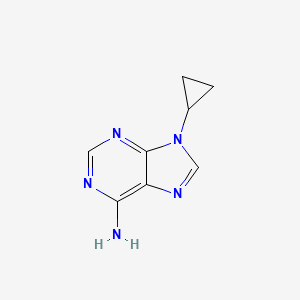

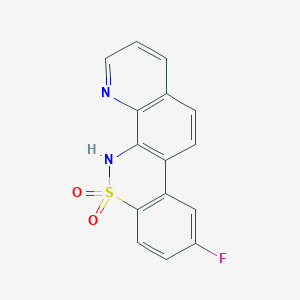

AcAsp-Glu-Dif-Glu-Cha-Cys peut être comparé à d'autres composés similaires, tels que d'autres inhibiteurs de la protéase NS3. Des composés similaires comprennent le bocéprévir et le télaprévir, qui ciblent également la protéase NS3 mais diffèrent par leurs structures chimiques et leurs affinités de liaison . This compound est unique en raison de sa séquence d'acides aminés spécifique et de la présence du groupe difluorométhyle, qui améliore son affinité de liaison et son activité inhibitrice .

Propriétés

Formule moléculaire |

C43H56N6O14S |

|---|---|

Poids moléculaire |

913.0 g/mol |

Nom IUPAC |

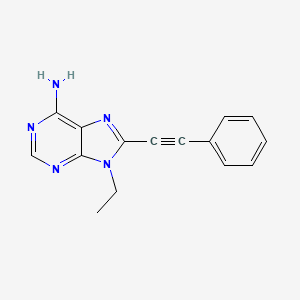

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1 |

Clé InChI |

UJAUCRPOZPWCGV-XJJOYFJPSA-N |

SMILES isomérique |

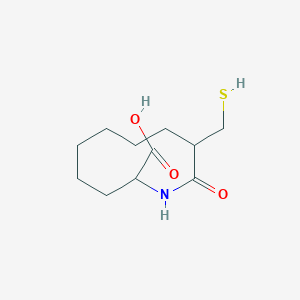

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |

SMILES canonique |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide](/img/structure/B10846096.png)

![9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine](/img/structure/B10846106.png)

![9-O-[3-(Phenylamino)propyl]-berberine bromide](/img/structure/B10846116.png)

![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)

![1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B10846129.png)

![9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide](/img/structure/B10846132.png)

methyl}-2-(naphthalen-1-yl)benzonitrile](/img/structure/B10846138.png)